![molecular formula C11H14O4S B1376190 4-Methanesulfonyl-2-phenylbutanoic acid CAS No. 1484901-75-8](/img/structure/B1376190.png)
4-Methanesulfonyl-2-phenylbutanoic acid
Overview
Description
4-Methanesulfonyl-2-phenylbutanoic acid, also known as MSBA, is a white crystalline powder. It belongs to the class of sulfones. The IUPAC name for this compound is 4-(methylsulfonyl)-2-phenylbutanoic acid . The CAS Number is 1484901-75-8 . The molecular weight of this compound is 242.3 .
Molecular Structure Analysis
The InChI code for 4-Methanesulfonyl-2-phenylbutanoic acid is 1S/C11H14O4S/c1-16(14,15)8-7-10(11(12)13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Methanesulfonyl-2-phenylbutanoic acid is a powder . It is stored at room temperature .Scientific Research Applications
Enzyme Interaction Studies
4-Methanesulfonyl-2-phenylbutanoic acid plays a role in enzyme reactions, particularly with acetylcholinesterase. Methanesulfonyl derivatives, similar to 4-Methanesulfonyl-2-phenylbutanoic acid, react with this enzyme to form inactive derivatives, impacting the enzyme's normal catalytic activity (Greenspan & Wilson, 1970).
Chemical Synthesis and Catalysis
The compound is involved in chemical synthesis processes. For example, β-(Methanesulfonyl) oxy enones, similar in structure, are used in palladium-catalyzed cross-coupling reactions (Hettrick, Kling, & Scott, 1991). Additionally, methanesulfonic acid, related to 4-Methanesulfonyl-2-phenylbutanoic acid, is used in the cyclization of acids to form ketones (Premasagar, Palaniswamy, & Eisenbraun, 1981).
Spectroscopy and Structural Analysis
The compound contributes to spectroscopic and structural studies in chemistry. For instance, related compounds like 4-nitrophenyl[bis(benzylsulfonyl)]methane have been analyzed using X-ray diffraction combined with NMR (Binkowska et al., 2009).
Biochemical Assays
It's used in biochemical assays, like in reactions with malondialdehyde and 4-hydroxyalkenals for lipid peroxidation assays (Gérard-Monnier et al., 1998).
Microbial Metabolism Research
Methanesulfonyl compounds are studied in the context of microbial metabolism. Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by certain bacteria (Kelly & Murrell, 1999).
Photoelectron Spectroscopy
Compounds like methanesulfenic acid, related to 4-Methanesulfonyl-2-phenylbutanoic acid, have been studied using photoelectron spectroscopy to understand their electronic structure and stability (Lacombe et al., 1996).
Safety And Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-methylsulfonyl-2-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-16(14,15)8-7-10(11(12)13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLXNSFBBLTCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-2-phenylbutanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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